molecular formula C16H16O2 B182395 2,5-Dimethoxystilbene CAS No. 21889-09-8

2,5-Dimethoxystilbene

Cat. No.: B182395
CAS No.: 21889-09-8
M. Wt: 240.3 g/mol
InChI Key: KUPZMZKMMSWRSG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxystilbene is a synthetic methoxylated derivative of the natural polyphenol resveratrol. As a member of the stilbene family, it is of significant interest in chemical biology and pharmaceutical research due to the enhanced pharmacokinetic properties often associated with methoxylated analogues compared to their hydroxylated counterparts. Studies on similar dimethoxystilbene isomers have demonstrated that the position of the methoxy groups has a profound impact on biological activity and absorption, distribution, metabolism, and excretion (ADME) profiles, making this compound a valuable tool for structure-activity relationship (SAR) studies . This compound serves as a key intermediate in the exploration of various therapeutic pathways. Preclinical research on related methoxylated stilbenes has indicated potential for investigating chemopreventive mechanisms, particularly in the context of hormone-dependent pathologies . Furthermore, its structural framework is relevant to studies on cellular aging processes, as resveratrol analogues are known to modulate pathways associated with oxidative stress and senescence . The anti-proliferative and anti-migratory effects observed in other methoxylated stilbenes, such as the inhibition of tubulin polymerization, also suggest its utility in oncology research for targeting metastatic cancer cells . Additionally, certain methoxylated stilbene monomers have shown promising antimicrobial activity against Gram-positive foodborne pathogens, positioning this compound as a candidate for research into novel anti-infectives . For researchers, this compound offers a versatile scaffold for medicinal chemistry optimization and the biological evaluation of stilbenoid compounds. It is supplied as a high-purity compound to ensure reproducible results in in vitro assays. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21889-09-8

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+

InChI Key

KUPZMZKMMSWRSG-CMDGGOBGSA-N

SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2,5 Dimethoxystilbene

Advanced Chromatographic and Spectrometric Techniques for Isolation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental analytical technique for the structural elucidation of organic compounds, including stilbenes like 2,5-dimethoxystilbene. jchps.com By analyzing the chemical shifts (δ), coupling constants (J), and signal intensities in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. jchps.comethernet.edu.et

For (E)-2,5-dimethoxystilbene, the ¹H NMR spectrum provides key information about the protons in the molecule. The signals for the methoxy (B1213986) groups typically appear as sharp singlets in the upfield region, while the aromatic and vinylic protons resonate at lower fields. amazonaws.com The large coupling constant observed for the vinylic protons is characteristic of a trans configuration of the double bond. amazonaws.com

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of aromatic, vinylic, and methoxy carbons. researchgate.net Together, ¹H and ¹³C NMR data are indispensable for confirming the identity and structure of this compound and its isomers. amazonaws.comrsc.org

Detailed Research Findings

Specific NMR data for (E)-2,5-Dimethoxystilbene has been reported in scientific literature. The following tables summarize the ¹H and ¹³C NMR spectral data as recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data for (E)-2,5-Dimethoxystilbene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.81sOCH₃
3.83sOCH₃
6.80m2H (Aromatic)
7.09d16.481H (Vinylic)
7.16d2.381H (Aromatic)
7.25m1H (Aromatic)
7.34t7.352H (Aromatic)
7.47d16.491H (Vinylic)
7.53d7.152H (Aromatic)
Source: amazonaws.com

¹³C NMR Spectral Data for Stilbene (B7821643) Analogues

While specific ¹³C NMR data for this compound is less commonly detailed in the provided search results, analysis of related dimethoxy stilbene compounds provides expected ranges for the carbon signals. The table below shows data for a related compound, 4,4'-Dimethoxystilbene, to illustrate typical chemical shifts.

Chemical Shift (δ) ppmAssignment
159.1C-4, C-4'
130.6C-1, C-1'
127.4C-α, C-β
126.3C-2, C-6, C-2', C-6'
114.2C-3, C-5, C-3', C-5'
55.3OCH₃
Source: rsc.org

Synthetic Methodologies for 2,5 Dimethoxystilbene and Its Derivatives

Established Synthetic Pathways for Stilbene (B7821643) Backbones

The construction of the stilbene backbone, a 1,2-diphenylethylene core, can be achieved through various synthetic strategies. The choice of method often depends on the desired stereochemistry (E- or Z-isomer), the substitution pattern on the aromatic rings, and the availability of starting materials.

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes, including asymmetrical stilbenes. fu-berlin.dewiley-vch.de This reaction involves the condensation of a phosphorus ylide, generated from a benzyltriphenylphosphonium (B107652) salt, with an aryl aldehyde. fu-berlin.deudel.edu The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. fu-berlin.de

The general mechanism involves the deprotonation of a benzyltriphenylphosphonium halide with a strong base to form the corresponding ylide. This nucleophilic ylide then attacks the carbonyl carbon of an aldehyde, leading to a betaine (B1666868) intermediate which subsequently collapses to form the alkene and triphenylphosphine (B44618) oxide. fu-berlin.de The reaction typically produces a mixture of (E)- and (Z)-isomers. fu-berlin.de

For the synthesis of asymmetrical dimethoxystilbenes, a substituted benzyltriphenylphosphonium chloride can be reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium methoxide (B1231860) in methanol (B129727) at room temperature. fu-berlin.de The less soluble E-isomer often precipitates from the reaction mixture, facilitating its separation. fu-berlin.de The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is also a valuable tool for producing E-alkenes with high stereoselectivity. wiley-vch.demdpi.comresearchgate.net

Table 1: Examples of Wittig and Horner-Wadsworth-Emmons Reactions for Stilbene Synthesis

Reactant 1 (Ylide Precursor)Reactant 2 (Carbonyl)Reaction TypeProduct(s)Key Features
Benzyltriphenylphosphonium chloride9-AnthraldehydeWittigtrans-9-(2-Phenylethenyl)anthraceneFormation of E-isomer expected. udel.edu
Substituted benzyl (B1604629) bromideSubstituted benzaldehydesWittigE-stilbenes (E/Z ratio 99:1)High E-selectivity. nih.gov
Diethyl benzylphosphonateAldehydeHorner-Wadsworth-Emmons(E)-StilbenesHigh stereoselectivity for the (E)-isomer. researchgate.net
Benzyl bromideQuinoline-3-carbaldehydesWittigcis- and trans-stilbene (B89595) derivativesFormation of both cis and trans products. nih.gov

The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl compounds, such as aryl aldehydes or ketones, to form an alkene. wiley-vch.de This reaction is particularly useful for synthesizing symmetrical stilbenes. fu-berlin.de The reaction utilizes low-valent titanium species, typically generated in situ from titanium(III) or titanium(IV) chloride and a reducing agent like a zinc-copper couple, lithium aluminum hydride, or zinc dust. fu-berlin.dethieme-connect.de

The mechanism proceeds in two main steps: (i) single-electron transfer from the low-valent titanium to the carbonyl groups to form ketyl radicals, which then dimerize to a pinacol (B44631) intermediate, and (ii) deoxygenation of the 1,2-diolate intermediate to yield the alkene. rsc.org The reaction is generally effective for producing symmetrical (E)-stilbene derivatives and is compatible with various functional groups, including ethers and halides. thieme-connect.de For instance, the reductive coupling of 2,6-dichloro-4-methoxybenzaldehyde (B2808030) with TiCl4/Zn in dioxane has been used to prepare E-2,2',6,6'-tetrachloro-4,4'-dimethoxystilbene. fu-berlin.de

Table 2: McMurry Reaction for Stilbene Synthesis

Carbonyl Compound(s)Low-Valent Titanium SystemProductNotes
BenzaldehydeTiCl3 / LiAlH4StilbeneClassic McMurry conditions. fu-berlin.de
Substituted benzaldehydesTiCl3 / Zn-CuSymmetrical stilbenesTolerates various functional groups. fu-berlin.de
2,6-dichloro-4-methoxybenzaldehydeTiCl4 / Zn in dioxaneE-2,2',6,6'-tetrachloro-4,4'-dimethoxystilbeneExample of a specific symmetrical stilbene synthesis. fu-berlin.de
Ketone + appropriate ketoneTiCl4 / LiAlH4Tri- and tetra-arylethylene analoguesUsed for synthesizing complex stilbene derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds, and they are frequently employed for the synthesis of stilbenes.

The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This method is advantageous as it does not necessarily require a pre-functionalized alkene to achieve the desired trans configuration. researchgate.net For example, 3,5-diacetoxystyrene has been coupled with p-iodophenyl acetate (B1210297) using a Pd(OAc)2 catalyst to produce a protected form of resveratrol (B1683913). um.edu.my A double Heck reaction of arenediazonium salts with vinyltriethoxysilane (B1683064) offers a convenient route to symmetrical trans-stilbenes under mild conditions. orgsyn.org

The Suzuki-Miyaura coupling reaction pairs an aryl- or vinyl-boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex. wiley-vch.de This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. It has been utilized in the synthesis of complex stilbene derivatives, such as binaphthyl-appended stiff-stilbenes. wiley-vch.de

Stilbenes can be synthesized from other diaryl compounds through oxidation, reduction, or elimination reactions. fu-berlin.de

Oxidative Dehydrogenation: 1,2-Diarylethanes can undergo oxidative dehydrogenation to form stilbenes. researchgate.net

Reduction of Diarylacetylenes: The reduction of 1,2-diarylacetylenes using either homogeneous or heterogeneous catalysts can yield stilbene compounds. researchgate.net

Oxidative Photocyclization (Mallory Reaction): While primarily used to form phenanthrenes, the photocyclization of stilbenes is an oxidative process that highlights the reactivity of the stilbene core. nih.govmdpi.com The reaction involves the irradiation of a stilbene in the presence of an oxidizing agent like iodine. nih.gov

Reductive Elimination: Reductive elimination from diaryl platinum(II) complexes containing a "stiff-stilbene" ligand has been studied to understand the influence of mechanical force on chemical reactions. chemrxiv.org Another approach involves the reductive elimination of a mesylate or tosylate derivative of syringaldehyde (B56468) using zero-valent nickel or palladium to produce 3,5-dimethoxybenzaldehyde, a precursor for stilbene synthesis. google.com

Elimination Reactions: Elimination of groups from a diaryl precursor can lead to the formation of the stilbene double bond. For instance, photochemical reactions of stilbenes with ortho-methoxy groups can lead to the elimination of methanol. mdpi.com

The synthesis of symmetrical stilbenes can be efficiently achieved through various dimerization reactions. fu-berlin.de One prominent method is the reductive coupling of aryl aldehydes, as discussed in the McMurry reaction (Section 3.1.2). fu-berlin.de

Another approach is the oxidative coupling of hydroxystilbenes. For example, the reaction of resveratrol or isorhapontigenin (B148646) with potassium hexacyanoferrate(III) can produce various stilbene dimers, including indane dimers. mdpi.com Similarly, the oxidative cascade reaction of an acetamido stilbene using iron(III) chloride can lead to the formation of indolostilbene hybrids and macrocyclic structures. rsc.org Chemoenzymatic methods using the secretome of Botrytis cinerea have also been employed for the dimerization of stilbenes like resveratrol and pterostilbene (B91288), generating a diverse library of dimeric analogs. frontiersin.org

This classical approach to stilbene synthesis involves the condensation of a nucleophilic arylmethyl species with an electrophilic arylmethyl compound. fu-berlin.de The Wittig reaction (Section 3.1.1) is a prime example of this type of condensation, where a phosphorus-stabilized carbanion (nucleophile) reacts with an aryl aldehyde (electrophile). fu-berlin.de

Another example is the aldol-type condensation of an aromatic aldehyde with a compound containing an activated methyl group, such as a substituted toluene (B28343) or phenylacetic acid. wiley-vch.de This reaction, often catalyzed by a base like piperidine, proceeds through the formation of a carbanion that adds to the carbonyl group of the aldehyde. wiley-vch.de While this method is relatively simple, it often results in low yields. wiley-vch.de

Dimerization Reactions for Symmetrical Stilbenes

Directed Synthesis of 2,5-Dimethoxystilbene and Positional Isomers

The synthesis of stilbenes can be broadly categorized into several approaches, including oxidation, reduction, or elimination reactions from other diaryl compounds, dimerization reactions for symmetrical stilbenes, coupling of aromatic compounds with styrenes, and the condensation of nucleophilic with electrophilic arylmethyl compounds. The Wittig reaction and McMurry reaction are two of the most prominent methods for stilbene synthesis.

Preparation of Specific Aryl Aldehydes as Precursors

The foundation of many stilbene syntheses lies in the availability of appropriately substituted aryl aldehydes. For this compound, the key precursor is 2,5-dimethoxybenzaldehyde. Several methods exist for its preparation.

One common route starts from 1,4-dimethoxybenzene, which undergoes a Vilsmeier-Haack formylation reaction. This reaction introduces an aldehyde group onto the aromatic ring using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The resulting intermediate is then hydrolyzed to yield 2,5-dimethoxybenzaldehyde.

Alternatively, 2,5-dimethoxytoluene (B1361827) can be directly oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium to produce the desired aldehyde.

Another established method is the Reimer-Tiemann reaction, starting from 4-methoxyphenol. This phenol (B47542) is first formylated to produce 2-hydroxy-5-methoxybenzaldehyde, which is then methylated, typically with dimethyl sulfate, to give 2,5-dimethoxybenzaldehyde. The methylation step can be carried out in acetone (B3395972) with potassium carbonate.

The choice of synthetic route often depends on the availability of starting materials, desired yield, and the scale of the reaction. Purification of the crude product, often containing by-products and unreacted starting materials, is typically achieved through recrystallization or column chromatography.

Table 1: Synthetic Routes to 2,5-Dimethoxybenzaldehyde

Starting MaterialKey Reaction(s)ReagentsReference
1,4-DimethoxybenzeneVilsmeier-Haack formylation, HydrolysisPOCl₃, DMF
2,5-DimethoxytolueneOxidationKMnO₄ or CrO₃, Acid
4-MethoxyphenolReimer-Tiemann formylation, MethylationChloroform (B151607), NaOH; Dimethyl sulfate

Stereoselective Synthesis of (E)- and (Z)-Isomers

The geometry of the central double bond in stilbenes is crucial for their biological activity, necessitating stereoselective synthetic methods to produce either the (E)- (trans) or (Z)- (cis) isomer.

The Wittig reaction is a widely used method for creating the stilbene double bond. It involves the reaction of a phosphonium (B103445) ylide, generated from a benzylphosphonium salt, with an aldehyde. While versatile, the Wittig reaction can often lead to a mixture of (E)- and (Z)-isomers. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, generally offers higher (E)-selectivity. A one-pot method combining the Michaelis-Arbuzov rearrangement to form the phosphonate ester followed by the HWE reaction provides a facile route to trans-stilbenes.

Heck coupling reactions, which involve the palladium-catalyzed coupling of an aryl halide with an alkene, are also powerful tools for the stereoselective synthesis of stilbenes. These reactions typically show high stereoselectivity for the (E)-isomer. For instance, (E)-4-acetoxy-3',5'-dimethoxystilbene can be synthesized via a Heck reaction between 3,5-dimethoxybenzoyl chloride and 4-acetoxystyrene (B54282) using a palladium catalyst.

Advanced Derivatization Strategies for Structure-Activity Relationship Studies

Incorporation of Heterocyclic Moieties (e.g., Thiazole (B1198619), Oxadiazole)

The integration of heterocyclic rings, such as thiazole and oxadiazole, into the stilbene framework has been a strategy to explore new chemical space and biological activities. These moieties can significantly alter the electronic and steric properties of the parent molecule, leading to novel derivatives with unique characteristics.

The synthesis of stilbene analogues bearing a thiazole ring has been accomplished through multi-step reaction sequences. nih.gov A common approach involves the construction of a substituted thiazole intermediate, which is then coupled with a phenyl ring via a Wittig-Horner or similar olefination reaction to form the characteristic stilbene double bond. nih.gov For instance, a synthetic pathway can begin with the Hantzsch thiazole synthesis, reacting an α-haloketone with a thioamide to form the core thiazole ring. researchgate.netnih.gov Subsequent functionalization, such as bromination of the thiazole ring and its side chains, can provide the necessary precursors for the olefination step. nih.gov The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate ester, is a reliable method for forming the trans-stilbene isomer. researchgate.net

Similarly, 1,3,4-oxadiazole (B1194373) moieties have been incorporated into stilbene structures. scite.airesearchgate.net General synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles often involve the cyclodehydration of diacylhydrazide intermediates, which can be prepared from the reaction of an acylhydrazide with an acyl chloride. researchgate.net Dehydrating agents like phosphoryl chloride are commonly used to facilitate this cyclization. researchgate.net An alternative one-step method involves the direct reaction of a carboxylic acid with a hydrazide. scite.airesearchgate.net Once the substituted oxadiazole is formed, it can be integrated into a stilbene structure, for example, through a Wittig-Horner olefination, similar to the thiazole derivatives. scite.ai

Table 1: Examples of this compound Derivatives with Heterocyclic Moieties

Compound Name Heterocyclic Moiety Key Synthetic Reactions Reference(s)
(E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole Thiazole Hantzsch synthesis, Wittig-Horner reaction nih.gov
(E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole Thiazole Hantzsch synthesis, Bromination, Wittig-Horner reaction nih.gov
Stilbene-oxadiazole derivatives 1,3,4-Oxadiazole Condensation, Cyclization researchgate.net
2,5-di-p-tolyl-1,3,4-oxadiazole 1,3,4-Oxadiazole Direct coupling of p-toluic acid with hydrazine (B178648) hydrate scite.ai

Preparation of Prenylated Stilbenes

Prenylated stilbenes, a class of natural products, have been the target of various synthetic efforts due to their interesting biological profiles. rsc.org Synthetic strategies often focus on introducing one or more prenyl or geranyl groups onto the stilbene scaffold, including that of this compound.

A prominent and reliable strategy for constructing the trans-stilbene core is the Horner-Wadsworth-Emmons condensation. researchgate.net This reaction involves the coupling of a benzylic phosphonate with an aromatic aldehyde. researchgate.netacs.org For the synthesis of prenylated derivatives, one of the coupling partners must bear a prenyl or geranyl group. For example, 2-geranyl-3,5-dimethoxybenzaldehyde can be reacted with a substituted benzyl phosphonate in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) to yield the desired prenylated stilbene. acs.org The required phosphonates are typically prepared from the corresponding benzylic alcohols, which are first converted to a halide and then subjected to an Arbuzov reaction. researchgate.net

Another key method is the direct C-prenylation of a stilbene or a precursor molecule. rsc.org This can be achieved through ortho-lithiation, where a strong base like n-butyllithium is used to deprotonate a specific position on the aromatic ring, followed by the addition of prenyl bromide. rsc.org To improve yields and regioselectivity, this process can be optimized through a bromine-metal exchange followed by transmetalation with a copper salt (e.g., CuBr·DMS) to form an organocuprate intermediate, which then reacts with prenyl bromide. rsc.org A concise synthesis of cajaninstilbene acid, a prenylated stilbenoid, was achieved starting from (E)-3,5-dimethoxystilbene, utilizing a Claisen rearrangement of an aryl reverse-prenyl ether as the key step to introduce the prenyl group. oup.comnih.gov

Table 2: Examples of Synthetic Methods for Prenylated Stilbenes

Compound Name/Target Key Reagents/Intermediates Synthetic Method Reference(s)
2-Geranyl-3,5-dimethoxy-3′-prenyl-4′,5′-bis(methoxymethoxy)-(E)-stilbene 2-Geranyl-3,5-dimethoxybenzaldehyde, KHMDS Horner-Wadsworth-Emmons Condensation acs.org
2-Geranyl-3,5-dimethoxy-2′-prenyl-3′-(methoxymethoxy)-4′-methoxy-(E)-stilbene 2-Geranyl-3,5-dimethoxybenzaldehyde, NaH Horner-Wadsworth-Emmons Condensation acs.org
Cajaninstilbene acid (E)-3,5-dimethoxystilbene Claisen rearrangement of an aryl reverse-prenyl ether oup.comnih.gov
C-prenylated stilbenoid methyl ethers n-Butyllithium, CuBr·DMS, Prenyl bromide C-prenylation via bromine-metal exchange and transmetalation rsc.org

Mechanistic Investigations of 2,5 Dimethoxystilbene and Stilbene Derivatives

Biochemical and Cellular Mechanisms of Action in Preclinical Models

Stilbene (B7821643) derivatives, a class of polyphenolic compounds, have been investigated for their ability to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. tandfonline.comtandfonline.com These enzymes are critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostanoids and leukotrienes. tandfonline.comd-nb.info Inhibition of both COX and 5-LOX is a therapeutic strategy for managing inflammation with potentially fewer side effects than drugs that target only one pathway. d-nb.info

Research into various natural stilbenes has revealed a range of inhibitory activities. For instance, pinostilbene (B20863) has been identified as a potent inhibitor of both COX-1 and COX-2, while pterostilbene (B91288) is a strong inhibitor of 5-LOX. tandfonline.com Oxyresveratrol (B150227) has demonstrated the ability to inhibit all three enzymes. tandfonline.com In contrast, resveratrol (B1683913) itself is not a potent inhibitor of 5-LOX activity directly. tandfonline.com

The structural features of stilbenes, particularly the substitution patterns on the aromatic rings, play a crucial role in their inhibitory potency. Studies have indicated that hydroxyl groups are more favorable for COX inhibition than methoxy (B1213986) groups. tandfonline.com This is highlighted by the poor activity of a synthetic methoxylated derivative of oxyresveratrol, known as TMS, against COX-1. tandfonline.com Prenylated stilbenoids have also shown dual inhibitory activity against COX and 5-LOX. researchgate.net

Compound5-LOX IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Pterostilbene9.3211.7027.04
Pinostilbene> 501.900.35
Oxyresveratrol18.492.7914.71
Resveratrol> 504.6015.80
Isorhapontigenin (B148646)> 5010.3021.90
Rhapontigenin> 5030.3049.60
TMS (Tetramethoxystilbene)Not Active at 50 µMNot Active at 50 µMNot Active at 50 µM

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during critical cellular processes like replication and transcription, making them key targets for anticancer drugs. nih.govphcogrev.com Stilbenes have emerged as a class of compounds with the potential to inhibit these enzymes. nih.gov

Certain stilbene derivatives, such as combretastatin (B1194345) A-4, are known to be potent cytotoxic agents that inhibit tubulin polymerization. nih.gov Modifications of the combretastatin structure are being explored to develop new drugs with similar or enhanced activities. nih.gov

Bioassay-guided studies have led to the isolation of stilbenes from various plants that act as topoisomerase I poisons. acgpubs.orgresearchgate.net These compounds stabilize the complex between the enzyme and DNA, which prevents the re-ligation of the DNA strand and ultimately leads to cell death. acgpubs.org Among the active compounds identified are hydroxylated and methoxylated stilbenes. For example, from the orchid Paphiopedilum callosum, several stilbenes were isolated and shown to be topoisomerase I poisons, including 3′-hydroxy-2,5′-dimethoxystilbene and 2,3′-dihydroxy-5,5′-dimethoxystilbene. acgpubs.org These compounds exhibited cytotoxicity against human cancer cell lines. acgpubs.org Specifically, 3′-hydroxy-2,5′-dimethoxystilbene showed cytotoxicity against both NCI-H187 (small cell lung cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values of 62.82 µM and 74.30 µM, respectively. acgpubs.org

CompoundTargetReported ActivityCytotoxicity IC₅₀ (µM) vs. NCI-H187Cytotoxicity IC₅₀ (µM) vs. MCF-7
3′-hydroxy-2,5′-dimethoxystilbeneTopoisomerase ITopoisomerase I poison62.8274.30
2,3′-dihydroxy-5,5′-dimethoxystilbeneTopoisomerase ITopoisomerase I poison--
3′-hydroxy-2,6,5′-trimethoxystilbeneTopoisomerase ITopoisomerase I poison170.2482.45
(E)-5-bromo-2-(2-chlorostyryl)-4-(4-fluorophenyl)thiazoleTopoisomerase IPromising inhibitory activity--

The inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing type-II diabetes by controlling post-prandial hyperglycemia. nih.govmdpi.comnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govmdpi.com By inhibiting them, the rate of glucose absorption is slowed, leading to a more controlled blood glucose level. mdpi.com

Polyphenols, including stilbene derivatives, have been identified as a novel class of α-glucosidase inhibitors. nih.govplos.org The inhibitory potential of these compounds is influenced by their structural characteristics, such as molecular weight and hydroxylation patterns. acs.org For example, α-viniferin, a resveratrol trimer, was found to be a more potent inhibitor of porcine pancreas α-amylase than resveratrol itself. acs.org

Various plant extracts and their isolated stilbenoids have been evaluated for their inhibitory activities. While many stilbenes show promise, the specific efficacy can vary significantly. For instance, oxyresveratrol and its derivatives have been evaluated, with some showing activity against α-glucosidase. researchgate.net

CompoundEnzyme TargetReported IC₅₀Source/Type
Acarbose (Positive Control)α-Amylase-Drug
Acarbose (Positive Control)α-Glucosidase1.644 mMDrug
α-Viniferinα-Amylase (porcine pancreas)4.8 µMResveratrol Trimer
Resveratrolα-Amylase (porcine pancreas)690 µMStilbene Monomer
Cyanidinα-Glucosidase5.293 x 10⁻³ mMAnthocyanin

Cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are involved in the metabolic activation of numerous procarcinogens. wiley.com The inhibition of these enzymes is a significant mechanism for cancer chemoprevention. nih.govresearchgate.net Stilbene derivatives, especially methoxylated analogues of resveratrol, have been identified as specific and potent inhibitors of the CYP1 family. wiley.comnih.gov

The number and position of methoxy groups on the stilbene backbone are decisive for the inhibitory potency and selectivity towards different CYP isoforms. wiley.comrsc.org For example, a series of 4-thiomethyl-trans-stilbene derivatives with additional methoxy groups were synthesized and evaluated. wiley.comnih.gov Among them, 2-methoxy-4′-thiomethyl-trans-stilbene and 3-methoxy-4′-thiomethyl-trans-stilbene were found to be the most potent and selective inhibitors of CYP1A1 and CYP1B1 activities. wiley.comresearchgate.net

Further studies on methoxy-trans-stilbenes with a 3,4-dimethoxy motif revealed that 3,4,2′-Trimethoxy-trans-stilbene (3,4,2′-TMS) is an exceptionally potent inhibitor of CYP1B1, with an IC₅₀ value of 0.004 μM. rsc.org This compound exhibited high selectivity for CYP1B1 over CYP1A1 (90-fold) and CYP1A2 (830-fold). rsc.org In contrast, 3,4,2′,4′-tetramethoxy-trans-stilbene was found to be a highly selective inhibitor of both CYP1A1 and CYP1B1, with very low affinity for CYP1A2. rsc.org These findings underscore that specific methoxylation patterns on the stilbene structure can be fine-tuned to achieve highly potent and selective inhibition of P450 isozymes, which is a promising strategy for developing new chemopreventive agents. wiley.comnih.gov

CompoundCYP1A1 IC₅₀ (µM)CYP1A2 IC₅₀ (µM)CYP1B1 IC₅₀ (µM)
trans-Resveratrol29.2> 1001.1
3,4',5-Trimethoxy-trans-stilbene (RTE)0.243.50.03
2-Methoxy-4'-thiomethyl-trans-stilbene0.08> 1000.03
3-Methoxy-4'-thiomethyl-trans-stilbene0.07> 1000.03
4-Methoxy-4'-thiomethyl-trans-stilbene0.45> 1000.14
3,4,2′-Trimethoxy-trans-stilbene (3,4,2′-TMS)0.363.320.004
3,4,2′,4′-Tetramethoxy-trans-stilbene0.04> 100.02

Stilbene derivatives have been evaluated for their potential to inhibit various enzymes, including neuraminidase and tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and for use in skin-whitening products. nih.govfrontiersin.org Neuraminidase is an enzyme found on the surface of influenza viruses, and its inhibition is a strategy for antiviral therapy. nih.gov

Oxyresveratrol has been identified as a potent, dose-dependent inhibitor of tyrosinase, with a 50% inhibition concentration of approximately 1 µM. researchgate.net Its inhibitory effect is significantly greater than that of resveratrol. researchgate.net Structure-activity relationship studies have shown that the inhibitory activity against tyrosinase is sensitive to modifications of the stilbene structure. Specifically, methoxylation of the hydroxyl groups on stilbenes tends to decrease their tyrosinase inhibitory effects. researchgate.net The double bond in the stilbene skeleton is also considered critical for this inhibition. researchgate.net

In contrast, studies on the neuraminidase inhibitory activity of oxyresveratrol and its derivatives have shown no activity, even though resveratrol and other related stilbenes have been reported to possess significant inhibitory effects against influenza neuraminidase. nih.gov This highlights the high degree of structural specificity required for enzyme inhibition.

CompoundEnzyme TargetReported IC₅₀ (µM)Notes
OxyresveratrolTyrosinase~1.0~150-fold more potent than resveratrol.
ResveratrolTyrosinase~150Common standard for tyrosinase activity studies.
(E)-2,3-bis(4-Hydroxyphenyl)acryonitrileTyrosinase5.06More active than resveratrol.
Oxyresveratrol and its derivativesNeuraminidaseNo activity reportedContrasts with some other stilbenes.
Cytochrome P450 (CYP1A1, CYP1B1, P450 isoforms) Interactions

Signaling Pathway Modulation

The biological activities of 2,5-dimethoxystilbene and other stilbene derivatives are underpinned by their ability to modulate a variety of intracellular signaling pathways. These interactions can lead to a range of cellular responses, from the attenuation of inflammatory processes to the induction of cell death and differentiation. The following sections detail the specific pathways known to be influenced by these compounds.

Stilbene derivatives are recognized for their capacity to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. acs.org Some substituted trans-stilbenes, including those without hydroxyl groups, have demonstrated inhibitory potency on NF-κB activation that is significantly greater than that of resveratrol. acs.org This inhibition can occur through direct mechanisms, such as blocking the interaction of NF-κB with DNA, or indirectly by affecting regulatory proteins. google.com For instance, pterostilbene has been shown to suppress the activation of NF-κB and AP-1 in mouse epidermis. mdpi.com

The anti-inflammatory effects of certain stilbene derivatives are linked to their ability to suppress NF-κB and AP-1 signaling pathways. researchgate.netsemanticscholar.org In studies using THP-1 human monocytic leukemia cells, various stilbenoids were found to reduce the lipopolysaccharide (LPS)-stimulated activation of NF-κB/AP-1, which in turn attenuated the expression of the pro-inflammatory cytokine TNF-α. muni.cz This attenuation is often regulated upstream by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs). muni.cz For example, 4'-Methoxyresveratrol has demonstrated anti-inflammatory activity by suppressing MAPK, AP-1, and NF-κB signaling pathways in LPS-treated macrophages. semanticscholar.org Similarly, resveratrol has been noted to negatively regulate NF-κB and AP-1. researchgate.net Prenylated stilbenoids have also been shown to affect inflammation by inhibiting the NF-κB/AP-1 signaling pathway. researchgate.net

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target of stilbene derivatives. Pterostilbene has been observed to inhibit the JAK2/STAT3 signaling pathway, leading to a downregulation of STAT3 target genes. wiley.com This includes the reduction of anti-apoptotic proteins and the upregulation of proteins involved in the mitochondrial apoptosis pathway. wiley.com In breast cancer models, pterostilbene was found to inhibit cell proliferation and JAK/STAT3 signaling. wiley.com

Chalcone derivatives, which share a biosynthetic pathway with stilbenes, are also known to inhibit the STAT3 pathway by interfering with the phosphorylation of STAT3 proteins and inhibiting the activity of kinases like JAK and Src. researchgate.netmdpi.comresearchgate.net This interference can disrupt the homodimerization of STAT3, a crucial step for its activation. mdpi.com

Recent research has highlighted the role of trans-2,4-dimethoxystilbene (referred to in some studies as TDMS) in activating the hepatic AMP-activated protein kinase α (AMPKα) and peroxisome proliferator-activated receptor γ (PPARγ) pathway. researchgate.netnih.govsciprofiles.com This activation has been linked to improved glucose metabolism in the liver. researchgate.netnih.gov Studies have shown that this stilbene derivative can promote the expression of key glucose metabolism genes in hepatocytes. nih.govsciprofiles.com The mechanism involves the upregulation of PPARγ, which is regulated by the upstream signaling of AMPKα phosphorylation. nih.govsciprofiles.com

Other stilbene derivatives also interact with this pathway. 3-Hydroxy-trans-stilbene and 3,4'-dihydroxy-trans-stilbene have been shown to induce AMPK phosphorylation in myotubes. tandfonline.com Pinostilbene hydrate, a methylated resveratrol derivative, suppresses adipogenesis by activating the AMPK signaling pathway. nih.gov Pterostilbene has also been found to activate AMPK, which in turn suppresses lipogenesis and cell-cycle progression in prostate cancer cells. thegoodscentscompany.com

Stilbenes and their derivatives exhibit complex interactions with reactive oxygen species (ROS). Many possess antioxidant properties, helping to neutralize oxidative stress. nih.govbiomedpharmajournal.org Oxidative stress, an imbalance between ROS production and the cell's antioxidant defenses, can damage macromolecules and is implicated in various diseases. oatext.com Stilbene derivatives from melinjo extract have been shown to increase the antioxidant activity of plasma. oatext.com Pterostilbene, for example, can scavenge free radicals and inhibit superoxide (B77818) generation in neutrophils. nih.gov

Conversely, some stilbene derivatives can induce ROS to trigger specific cellular outcomes. For instance, the long-term induction by pterostilbene can lead to autophagy and cellular differentiation in breast cancer cells through a ROS-dependent pathway. ebi.ac.uk Another derivative, (E)-2-(3,4,5-trimethoxystyryl)-3,5,6-trimethylpyrazine (MSTMP), has demonstrated protective effects against oxidative stress-induced damage in neuroblastoma cells by increasing cell viability and inhibiting apoptosis. cambridge.org

Several stilbene derivatives have been found to induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles. mdpi.com A synthetic stilbene derivative, IIIM-941, inhibits the NLRP3 inflammasome by inducing autophagy through the AMPK pathway. frontiersin.orgnih.gov This induction is characterized by an increase in the levels of LC3-II, a key autophagy marker. frontiersin.org

Certain stilbene derivatives isolated from Bletilla striata have been shown to trigger both apoptosis and autophagy in cancer cells, as indicated by increased levels of cleaved PARP and LC3B. researchgate.net Pterostilbene has also been reported to induce autophagy and cellular differentiation in MCF-7 breast cancer cells after long-term exposure. thegoodscentscompany.comebi.ac.uk In some contexts, autophagy induction by stilbenes is linked to the inhibition of the mTOR signaling pathway, a downstream target of AMPK. frontiersin.orgresearchgate.net

Certain stilbene derivatives have been identified as inhibitors of DNA polymerase activity. The 4'-hydroxyl group in the stilbene structure, as seen in resveratrol, is thought to be responsible for the inhibitory effect on DNA polymerases alpha and gamma. nih.gov Increasing the number of hydroxyl groups on the stilbene moiety has been correlated with an increased inhibition of tumor cell proliferation, potentially through this mechanism. nih.gov

Additionally, some studies suggest that stilbene derivatives like piceatannol (B1677779) may offer protection against UV-induced skin damage by enhancing DNA repair mechanisms, which could involve interactions with DNA polymerases. biomedpharmajournal.org Stilbene disulfonic acids have also been investigated as inhibitors of HIV-1 integrase, an enzyme that shares functional similarities with DNA polymerases in its interaction with DNA, though they act outside the conventional active site. researchgate.net

Serotonin (B10506) 5-HT2 Receptor Agonism

Currently, there is a lack of specific research data directly investigating the serotonin 5-HT2 receptor agonism of this compound within the provided search results. Further research is required to elucidate any potential interactions between this specific compound and the serotonin 5-HT2 receptor.

Preclinical Biological Activity Profiling in Model Systems

Antioxidant and Anti-inflammatory Properties

Trans-3,5-Dimethoxystilbene has been recognized for its antioxidant properties. cymitquimica.com In a cellular model using THP-1 macrophage-like cells, 3,5-dimethoxystilbene (B192122) was among the most effective stilbenoids at diminishing lipid peroxidation, alongside trans-stilbene (B89595) and pterostilbene. mdpi.com However, in the absence of induced oxidative stress, 3,5-dimethoxystilbene also showed pro-oxidant tendencies with a less significant increase in reactive oxygen species (ROS) production. nih.gov Studies on various hydroxystilbene derivatives have indicated that they generally act as mild antioxidants in homogeneous solutions. nih.govacs.org The antioxidant activity of cis-hydroxystilbenes was found to be lower than their corresponding trans isomers. nih.govacs.org

In terms of anti-inflammatory properties, trans-3,5-Dimethoxystilbene has been studied for its potential therapeutic effects. cymitquimica.com Research on stilbene derivatives has shown that they can inhibit the production of inflammatory mediators. For instance, certain synthetic dihydroxystilbenes were found to inhibit the production of interleukin-10 and monocyte chemoattractant protein-1 in M2 macrophages. iiarjournals.org Additionally, some stilbene derivatives isolated from Lindera reflexa Hemsl., including 3,5-dimethoxystilbene, were tested for their inhibitory effects on LPS-induced nitric oxide (NO) and IL-6 production in RAW 264.7 cells. nih.gov Another resveratrol analog, trans-3,4-Dimethoxystilbene, has been reported as an inhibitor of NF-κB activation, a key pathway in inflammation. mdpi.com

Anticancer and Cytotoxic Activities in Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated across various cancer cell lines.

HepG-2 (Hepatocellular Carcinoma): A study on stilbenoids from Paphiopedilum hirsutissimum demonstrated that 3′-hydroxy-2,5′-dimethoxystilbene exhibited strong cytotoxicity against HepG2 cells with an IC50 value in the range of 6.31-6.68 μM. tandfonline.com Other research has also highlighted the potent cytotoxicity of various stilbenoids against the HepG2 cell line. tandfonline.com For example, an ethyl acetate (B1210297) extract of a Streptomyces sp. showed a significant reduction in the growth rate of HepG-2 cells. researchgate.net In another study, while some O-methylated stilbenes did not show obvious cytotoxicity, tri-O-methylated resveratrol was significantly cytotoxic against HepG2 cells with an IC50 of 16.1-17.4 µmol L-1. cabidigitallibrary.org

NCI-H187 (Small Cell Lung Cancer): In an investigation of compounds from the roots of Paphiopedilum godefroyae, isolated stilbenes were evaluated for cytotoxicity against human small cell lung cancer (NCI-H187) cell lines. nih.govtandfonline.com While the study identified cytotoxic compounds, the specific activity of this compound was not detailed in the provided abstracts. nih.govtandfonline.com Other studies have also utilized the NCI-H187 cell line to test the anti-cancer activity of various compounds. kku.ac.th

K562 (Chronic Myelogenous Leukemia): A study on a series of 22 stilbene derivatives found that four compounds, including 4'-hydroxy-3,5-dimethoxystilbene (pterostilbene), were cytotoxic to human K562 chronic myelogenous leukemia cells, with pterostilbene showing an IC50 of 67 µM. nih.govjst.go.jp Another study found that two organotin compounds were highly toxic to K562 cells, inducing apoptosis. japsonline.com Research on 2',5'-dideoxyadenosine (B1206784) also demonstrated growth inhibition and induction of differentiation in K562 cells. nih.gov

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): Stilbenoids from Paphiopedilum orchids have shown potent cytotoxicity against breast cancer (MCF-7) cell lines. tandfonline.com A new stilbene analog, (E)-2-hydroxy-3',4,5'-trimethoxystilbene (HTMS), significantly decreased the viability of various breast cancer cells, including MDA-MB-231 and MCF-7, by inducing G2/M cell cycle arrest and apoptosis. nih.gov Research on pinosylvin (B93900) monomethyl ether also showed cytotoxicity against MCF7 cells. researchgate.net Furthermore, O-methylation of stilbenes from Cajanus cajan leaves was explored to generate compounds with anticancer activity against cell lines including human breast cancer (MDA-MB-231). cabidigitallibrary.org

Cytotoxicity Data of Stilbene Derivatives

Anti-angiogenic Effects

Research has shown that certain methoxylated stilbene derivatives possess anti-angiogenic properties. For instance, trans-3,4-dimethoxystilbene (3,4-DMS), a synthetic resveratrol analog, has demonstrated promising anti-angiogenic activities. mdpi.com It effectively inhibited endothelial cell proliferation, migration, and tube formation. mdpi.comnih.gov The anti-angiogenic effects of 3,4-DMS are thought to be mediated through the induction of endothelial cell apoptosis. mdpi.comnih.gov Furthermore, some dihydroxystilbenes have been found to inhibit VEGF-C-induced lymphangiogenesis in human lymphatic endothelial cells, suggesting a mechanism for their antitumor and antimetastatic effects. iiarjournals.org

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Studies have investigated the antibacterial activity of stilbene derivatives against various pathogens.

Mycobacterium tuberculosis : A screening of natural and synthetic compounds identified that some stilbenes possess antimycobacterial properties. frontiersin.org While the specific activity of this compound was not detailed, analogs such as 3,5-dimethoxystilbene have been tested against M. intracellulare, showing MIC values between 61.68 and 74.04 μg/mL. mdpi.com Another stilbene, (E)-3-hydroxy-5-methoxystilbene, has shown inhibitory activity against Mycobacterium bovis BCG. nih.gov A lead compound, SK-03-92, which has a stilbene scaffold, demonstrated activity against four strains of M. tuberculosis and was able to kill the bacteria within murine macrophages. mdpi.com

Staphylococcus aureus : Several stilbene analogs have demonstrated inhibitory activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net For example, (E)-3-hydroxy-5-methoxystilbene was found to inhibit the growth of MRSA with an MIC of 32 μg/mL. nih.gov Other stilbenes have also shown profound antibacterial activity against S. aureus, with some exhibiting better activity than the positive control, vancomycin. researchgate.net

Cryptococcus neoformans : Certain 3,5-dimethoxystilbene analogs have shown moderate inhibitory activity against the fungal pathogen Cryptococcus neoformans. nih.govresearchgate.net The presence of this opportunistic yeast has been identified in clinical cases, such as pleuritis in an immunocompetent patient. archbronconeumol.org

Antimicrobial Activity of Stilbene Derivatives

Efficacy Against Fungal Pathogens (e.g., Colletotrichum species, Phomopsis viticola, Cladosporium cucumerinum)

Stilbene derivatives, including this compound, have demonstrated notable antifungal properties against a variety of plant pathogenic fungi. These compounds are naturally produced by plants as a defense mechanism against microbial infections. nih.govpagepressjournals.org The antifungal activity of stilbenes is influenced by their chemical structure, with variations in hydroxyl and methoxy groups on the stilbene backbone affecting their efficacy. nih.gov

Research has shown that 3,5-Dimethoxystilbene exhibits antifungal activity. In one study, at a concentration of 30 μM, a related compound, 3,5-Dimethoxystilbene analog, showed significant growth inhibition against several Colletotrichum species, including C. acutatum (92.7%), C. fragariae (90.1%), and C. gloeosporioides (95.4%), as well as against Phomopsis viticola (79.9%). acs.org While direct data for this compound against these specific fungi is limited in the provided search results, the activity of its analogs suggests potential efficacy. The methylation of hydroxyl groups in stilbenes, as seen in dimethoxystilbene compounds, can enhance their ability to penetrate the lipophilic fungal cell membrane, potentially increasing their antifungal potency compared to more hydrophilic parent compounds like resveratrol. nih.gov

Other stilbene derivatives have also shown promise. For instance, pterostilbene, a dimethylated analog of resveratrol, has demonstrated stronger antifungal properties in vitro than resveratrol itself. nih.gov Monomeric stilbenoids like 3'-hydroxy-pterostilbene and piceatannol, as well as dimeric stilbenoids such as (±)-trans-δ-viniferin and pallidol, have been reported to be active against mycotoxigenic fungi. nih.govpagepressjournals.org The antifungal action of some stilbene derivatives involves the inhibition of enzymes like tyrosinase found in fungi. nih.gov Furthermore, some stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) fragment have shown strong antifungal activity against Botrytis cinerea and Colletotrichum lagenarium. acs.org

The following table summarizes the antifungal activity of a 3,5-Dimethoxystilbene analog against various plant pathogens.

Fungus% Growth Inhibition at 30 μM
Colletotrichum acutatum92.7% acs.org
Colletotrichum fragariae90.1% acs.org
Colletotrichum gloeosporioides95.4% acs.org
Phomopsis viticola79.9% acs.org
Anti-Herpetic and Anti-Influenza A Virus Activities

Stilbene derivatives have emerged as a class of natural compounds with significant antiviral properties, including activity against Herpes Simplex Virus (HSV) and Influenza A virus. nih.govresearchgate.net While the specific activity of this compound was not detailed in the provided search results, the broader class of stilbenoids, including resveratrol and its derivatives, has been studied for its antiviral effects. nih.gov

The antiviral mechanism of stilbenes can be multifaceted. For some viruses, they may exert a direct virucidal or virustatic effect, while for others, they may act through cell-mediated mechanisms. nih.gov For instance, certain stilbene dimer derivatives have demonstrated broad-spectrum antiviral activity against several strains of Influenza Viruses and, to some extent, Herpes Simplex Virus 2 (HSV-2). nih.gov The mechanism against influenza was found to be both a direct virucidal effect and a cell-mediated one, while against HSV-2, it was primarily a direct virustatic activity. nih.gov

The structural features of stilbene derivatives play a crucial role in their antiviral potency. For example, the presence and position of hydroxyl and methoxy groups can influence the activity. nih.gov Some resveratrol derivatives have shown good anti-influenza activity by potentially interacting with neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. nih.gov Other studies have synthesized novel stilbene derivatives that were active against influenza A virus, with their mechanism primarily involving the early stages of the virus-replication life-cycle. mdpi.com

It is also noted that some viruses, like HSV, can activate the NF-κB pathway to enhance their own transcription. Molecules that interfere with this pathway have demonstrated antiviral activity against HSV-1. nih.gov

Anti-Leishmanial and Anti-Trypanosomal Activities (e.g., Leishmania braziliensis, Trypanosoma cruzi)

Stilbene derivatives have shown significant potential as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma.

Specifically, 3,5-Dimethoxystilbene has been identified as a potent agent against Leishmania braziliensis, the causative agent of cutaneous leishmaniasis. frontiersin.orgnih.gov In in vitro studies, 3,5-Dimethoxystilbene was the most active compound against L. braziliensis amastigotes, with a median lethal concentration (LC50) of 4.18 μg/ml (17.40 μM). frontiersin.orgnih.gov However, it displayed only moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with a median effective concentration (EC50) value of 27.7 μg/ml (115.36 μM). frontiersin.orgnih.gov

Other stilbene derivatives have also been investigated for their antiparasitic properties. A trans-stilbene derivative, trans-1,3-dimethoxy-5-(4-methoxystyryl) benzene (B151609) (ST18), which shares the 3,5-dimethoxy motif, demonstrated potent antiparasitic activity against both epimastigotes and intracellular amastigotes of T. cruzi. nih.gov This compound was found to be more active than the currently used drug Nifurtimox in intracellular amastigotes and was significantly less cytotoxic to normal cells. nih.gov ST18 was also shown to induce apoptosis in the parasites and activate caspase-1 in infected macrophages, an enzyme that plays a role in controlling the parasitic infection. nih.govresearchgate.net

The following table summarizes the in vitro activity of 3,5-Dimethoxystilbene against Leishmania braziliensis and Trypanosoma cruzi.

ParasiteActivity MetricValue
Leishmania braziliensis (amastigotes)LC504.18 μg/ml (17.40 μM) frontiersin.orgnih.gov
Trypanosoma cruziEC5027.7 μg/ml (115.36 μM) frontiersin.orgnih.gov

Larvicidal and Nematicidal Activities (e.g., Aedes aegypti, Meloidogyne incognita)

Stilbene compounds have been recognized for their antipathogenic properties, which extend to insecticidal and nematicidal activities. researchgate.netresearchgate.net While direct data on this compound is limited in the provided results, research on its analogs, particularly 3,5-Dimethoxystilbene, highlights the potential of this class of compounds.

A study evaluating 3,5-Dimethoxystilbene analogs reported their larvicidal activities against the mosquito Aedes aegypti. nih.gov Furthermore, cis-3,5-dimethoxystilbene (B12761619) has been noted for its high nematicidal activity. researchgate.net These findings suggest that dimethoxystilbene structures are promising candidates for the development of new larvicidal and nematicidal agents.

Other stilbene derivatives have also demonstrated insecticidal effects. For instance, an extract from grapevine roots containing various stilbenes, including the monomer E-resveratrol and dimers like ampelopsin A and E-ε-viniferin, showed chronic toxicity and inhibited larval development in the Colorado potato beetle (Leptinotarsa decemlineata). researchgate.net Stilbene derivatives have also shown antifeedant activity against the larvae of Brontispa longissima. researchgate.net

Neuroprotective Effects

Stilbenes, as a class of polyphenolic compounds, have garnered significant attention for their potential neuroprotective properties. mdpi.comijbs.comnih.gov These effects are attributed to their ability to counteract several pathological processes involved in neurodegenerative diseases. mdpi.comijbs.com The mechanisms underlying their neuroprotective action are multifaceted and include antioxidant and anti-inflammatory activities, as well as the modulation of various cellular signaling pathways. ijbs.comnih.gov

Stilbene derivatives can act as potent antioxidants by scavenging reactive oxygen species (ROS), which are implicated in the neuronal damage observed in conditions like Alzheimer's disease. mdpi.com They also exhibit anti-neuroinflammatory properties by modulating inflammatory markers. mdpi.com Furthermore, stilbenes have been shown to influence the aggregation of proteins like beta-amyloid, a key event in the pathology of Alzheimer's disease. mdpi.comnih.gov For instance, some stilbene derivatives have been found to inhibit the aggregation of β-amyloid peptides and reduce their neurotoxicity. mdpi.com

The neuroprotective effects of stilbenes are not solely dependent on their antioxidant capacity. They can also involve the activation of specific intracellular signaling pathways, such as the protein kinase C (PKC) pathway. nih.gov Resveratrol, a well-studied stilbene, has been shown to protect hippocampal cells from β-amyloid-induced toxicity by activating PKC. nih.gov

While specific studies on the neuroprotective effects of this compound were not prominent in the search results, the broad neuroprotective potential of the stilbene class suggests it could be a valuable area for future investigation.

Immune Modulation

Stilbene derivatives have been shown to possess immunomodulatory properties, suggesting they can influence the activity of the immune system. mdpi.comoatext.com These effects are often linked to their anti-inflammatory and antioxidant capabilities. mdpi.comoatext.com

One of the key ways stilbenes can modulate the immune system is by affecting the function of immune cells and the production of inflammatory mediators. For example, resveratrol, a well-known stilbene, has been reported to upregulate NKG2D, an activating receptor on natural killer (NK) cells, in in vitro studies. oatext.com A study on a melinjo seed extract (MES), which contains stilbene derivatives, provided in vivo evidence of its immunomodulatory potential in humans. oatext.com The intake of MES was associated with a decrease in plasma levels of granzyme B (GZMB), which is consistent with anti-inflammatory properties. oatext.com

The anti-inflammatory actions of stilbenes are also attributed to their ability to inhibit the activation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By suppressing NF-κB, stilbenes can reduce the production of pro-inflammatory cytokines. nih.govnih.gov Piceatannol, another stilbene derivative, has demonstrated more potent anti-inflammatory properties than oxyresveratrol. nih.gov

While direct studies on the immunomodulatory effects of this compound were not found, the known activities of other stilbenes suggest that it may also possess the ability to modulate immune responses.

Anti-diabetic Properties

Stilbene compounds have been extensively investigated for their potential anti-diabetic effects. nih.govrsc.orgnih.gov These polyphenols are believed to exert their beneficial properties through various mechanisms that contribute to improved glucose homeostasis. rsc.org While specific data on this compound is limited in the provided search results, a closely related compound, trans-2,4-dimethoxystilbene (TDMS), has been identified as a novel hypoglycemic small molecule. researchgate.net

Studies on TDMS have shown that it can lower glycemic levels and improve glycemic control. researchgate.net The proposed mechanism for its anti-diabetic action involves the gut-liver axis. TDMS appears to rectify gut microbiota dysbiosis and activate the hepatic AMPKα-PPARγ pathway, which plays a crucial role in glucose metabolism. researchgate.net

In general, stilbenes are thought to exert their anti-diabetic effects through several mechanisms, including:

Modulation of Insulin (B600854) Signaling: Stilbenes can improve insulin sensitivity and enhance insulin production. nih.govrsc.org

Glucose Transport: They can correct glucose transport pathways, facilitating the uptake of glucose into cells. nih.gov

Protection of Pancreatic β-cells: Stilbenes may protect the insulin-producing β-cells from damage. nih.govjyoungpharm.org

Inhibition of Carbohydrate Digesting Enzymes: Some stilbenes can inhibit enzymes like α-amylase and α-glucosidase, which are involved in the breakdown of carbohydrates, thereby reducing postprandial glucose levels. researchgate.net

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are known to contribute to insulin resistance. Stilbenes, with their anti-inflammatory and antioxidant properties, can help mitigate these effects. nih.govnih.gov

For instance, pterostilbene, a dimethoxy analog of resveratrol, has been shown to decrease fasting blood glucose and reduce hepatic oxidative stress in diabetic rats. rsc.orgnih.gov Another stilbene derivative, 2,5-dihydroxy-4,3'-di(beta-D-glucopyranosyloxy)-trans-stilbene (DGTS), has demonstrated hypoglycemic effects comparable to the drug tolbutamide (B1681337) and has been shown to prevent the atrophy of pancreatic β-cells. nih.gov

The following table summarizes some of the key anti-diabetic mechanisms of stilbene derivatives.

MechanismDescription
Gut-Liver Axis Modulation Rectifies gut microbiota and activates hepatic AMPKα-PPARγ pathway. researchgate.net
Insulin Signaling Improves insulin sensitivity and production. nih.govrsc.org
Glucose Transport Enhances glucose uptake by cells. nih.gov
β-cell Protection Protects insulin-producing cells from damage. nih.govjyoungpharm.org
Enzyme Inhibition Inhibits carbohydrate-digesting enzymes like α-glucosidase. researchgate.net
Anti-inflammatory Action Reduces inflammation that contributes to insulin resistance. nih.govnih.gov
Antioxidant Activity Mitigates oxidative stress implicated in diabetic complications. nih.govnih.gov

DNA Protective Properties

Stilbene compounds, a class of natural polyphenols, are recognized for their potential to defend against cellular damage, including harm to DNA. nih.gov This protective capacity is largely attributed to their antioxidant properties and their ability to modulate cellular pathways involved in stress responses. nih.govbiomedpharmajournal.org Exposure to environmental stressors like ultraviolet radiation (UVR) can lead to increased oxidative stress, DNA damage, and other detrimental cellular effects. biomedpharmajournal.orgsemanticscholar.org Stilbene derivatives have demonstrated the ability to mitigate these effects by reducing oxidative stress and alleviating DNA damage. biomedpharmajournal.orgsemanticscholar.org

The molecular structure of stilbenes, characterized by two aromatic rings linked by an ethylene (B1197577) bridge, is fundamental to their biological activity. nih.gov The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on these rings significantly influence their protective capabilities. nih.govnih.gov For instance, studies on various stilbene derivatives have shown that these compounds can enhance the activity of endogenous antioxidant enzymes, thereby bolstering the cell's natural defense systems against oxidative damage. researchgate.net

In the context of DNA protection, certain stilbene derivatives have been found to enhance pre-existing DNA repair mechanisms. biomedpharmajournal.org This suggests that their protective role extends beyond simple free radical scavenging to actively supporting the cell's machinery for repairing genetic material. The induction of cellular senescence, a state of irreversible growth arrest, can also be a protective mechanism against the proliferation of cells with damaged DNA, and some stilbene compounds have been shown to trigger this process. mdpi.com

Research into the structure-activity relationship of stilbenes has revealed that specific substitutions can enhance their DNA protective effects. For example, a study on oxyresveratrol and its derivatives found that the partially etherified analog, 3′,5′-dihydroxy-2,4-dimethoxystilbene, demonstrated promising DNA protective activities. mdpi.comnih.gov This highlights the importance of the substitution pattern on the stilbene backbone for optimizing its biological functions.

The table below summarizes the DNA protective properties of selected stilbene derivatives based on available research.

Compound/DerivativeObserved DNA Protective EffectsReferences
Stilbene Derivatives (General) Reduction of oxidative stress, alleviation of DNA damage, enhancement of pre-existing DNA repair mechanisms. biomedpharmajournal.orgsemanticscholar.org
3′,5′-dihydroxy-2,4-dimethoxystilbene Demonstrated promising DNA protective activities in vitro. mdpi.comnih.gov
Resveratrol Inhibits all three stages of carcinogenesis (initiation, promotion, and progression), in part through its antioxidant properties. google.com
Pterostilbene Reduces oxidative damage by activating endogenous antioxidant enzymes. researchgate.net

Whole-Organism Preclinical Models for Bioactivity Assessment (e.g., Caenorhabditis elegans, Rat Models)

To understand the biological effects of compounds like this compound in a living system, researchers often turn to whole-organism preclinical models. The nematode Caenorhabditis elegans and various rat models are frequently used for this purpose due to their well-characterized genetics, rapid life cycles (in the case of C. elegans), and physiological similarities to humans (in the case of rats). nih.govd-nb.inforsc.org

Caenorhabditis elegans

C. elegans has proven to be a valuable tool for studying the bioactivity of stilbene derivatives. nih.gov Its use in pharmacological studies allows for the investigation of a compound's effects on lifespan, stress resistance, and other physiological parameters in a whole organism. d-nb.inforsc.org

Studies comparing methoxylated and hydroxylated stilbenes in C. elegans have revealed that methoxylation can enhance bioactivity. nih.gov For instance, dimethoxylated and trimethoxylated stilbenes exhibited toxicity towards adult C. elegans and showed stronger inhibitory effects on germline tumor growth compared to their hydroxylated counterparts. nih.govd-nb.info This increased bioactivity of methoxylated stilbenes does not appear to be due to differential uptake but may be related to increased interaction with biological targets or protection from metabolic modification. nih.gov

One study specifically investigating a series of resveratrol derivatives in C. elegans found that while all tested compounds had strong in-vitro radical scavenging activity, only certain derivatives, such as trans-3,5-dimethoxy-4-fluoro-4′-hydroxystilbene and trans-2,4′,5-trihydroxystilbene, reduced the accumulation of reactive oxygen species (ROS) in vivo and prolonged the mean lifespan of the nematodes. wiley.com These effects were dependent on the highly conserved transcription factors DAF-16 (FoxO) and SKN-1 (Nrf2), as well as the sirtuin SIR-2.1. wiley.com

The table below presents findings from studies using C. elegans to assess the bioactivity of various stilbene derivatives.

Stilbene DerivativeModel OrganismKey FindingsReferences
Dimethoxylated and Trimethoxylated Stilbenes C. elegansExhibited toxicity to adults and stronger inhibition of germline tumor growth compared to hydroxylated stilbenes. nih.govd-nb.info
trans-3,5-dimethoxy-4-fluoro-4′-hydroxystilbene C. elegansReduced in vivo ROS accumulation and prolonged mean lifespan. wiley.com
trans-2,4′,5-trihydroxystilbene C. elegansReduced in vivo ROS accumulation and prolonged mean lifespan. wiley.com
Resveratrol C. elegansExtended adult lifespan in some studies. d-nb.info
Pterostilbene C. elegansShowed variable but sometimes significant reductions in germline tumor area. d-nb.info

Rat Models

Rat models are extensively used in preclinical research to study the pharmacokinetics and neuroprotective effects of stilbene derivatives. nih.govfrontiersin.orgnih.gov These models allow for the investigation of how these compounds are absorbed, distributed, metabolized, and excreted, as well as their impact on complex physiological processes.

For example, studies in rats have been crucial in understanding the neuroprotective potential of stilbenes in the context of neurodegenerative diseases like Alzheimer's. nih.gov Research has shown that stilbenes can mitigate cognitive decline and oxidative damage in rat models of neurodegeneration. nih.gov Specifically, trans-resveratrol has been demonstrated to protect against stress-induced neuronal damage in rats. nih.gov

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to compare the oral bioavailability of different methoxystilbenes. nih.gov These studies are essential for determining how the chemical structure of a stilbene derivative, such as the position of methoxy groups, affects its absorption and persistence in the body. nih.gov For instance, the bioavailability of trans-4,4′-dihydroxystilbene in rats was found to be low. frontiersin.org

The following table summarizes key findings from preclinical studies of stilbene derivatives in rat models.

Stilbene DerivativeModel OrganismKey FindingsReferences
trans-Resveratrol RatMitigated cognitive decline and oxidative damage in a model of neurodegeneration; protected against stress-induced neuronal damage. nih.gov
Pterostilbene RatOral administration in diabetic rats led to a significant increase in hexokinase activity and a decrease in glucose-6-phosphatase and fructose-1,6-bisphosphatase activity. nih.gov
trans-4,4′-dihydroxystilbene RatShowed slow oral absorption and low bioavailability. frontiersin.org
trans-2,3-Dimethoxystilbene RatPharmacokinetic profiles determined after intravenous and oral administration. nih.govresearchgate.net
trans-3,4-Dimethoxystilbene RatPharmacokinetic profiles determined after intravenous and oral administration. nih.govresearchgate.net
Polydatin RatIn a model of Parkinson's disease, it improved motor function and protected dopaminergic neurons. frontiersin.org

Structure Activity Relationship Sar Studies of 2,5 Dimethoxystilbene Analogs

Impact of Methoxy (B1213986) Group Position and Number on Biological Activities

The position and number of methoxy groups on the stilbene (B7821643) scaffold are critical determinants of biological activity. nih.govmdpi.com Methoxylation can enhance the bioactivity of stilbenes compared to their hydroxylated counterparts. nih.gov This enhancement is attributed to slower metabolism, as methoxylated stilbenes are less susceptible to glucuronidation, a primary metabolic pathway for hydroxylated stilbenes. nih.gov This increased metabolic stability can lead to higher in vivo potency. nih.gov

For instance, studies comparing hydroxylated and methoxylated stilbenes have shown that methoxylated versions exhibit greater bioactivity. nih.gov The presence of two methoxy groups, as in pterostilbene (B91288), contributes to its increased lipophilicity and bioavailability compared to resveratrol (B1683913). nih.gov Research on various stilbenoids has demonstrated that increasing the number of methoxy groups from one to two can improve biological activity against certain fungal strains. acs.org

Specifically, in the context of antileukemic activity, the number of methoxy groups on the B-ring of stilbene derivatives has been shown to negatively correlate with activity, while the presence of at least three methoxy groups in the molecule has been associated with the greatest antileukemic activity in some cases. sciforum.net Furthermore, the introduction of methoxy groups can confer or enhance cytotoxic and apoptotic activity in cancer cells, with some methylated derivatives being more active than the corresponding polyphenols. scispace.com

The following table summarizes the impact of methoxy group variations on the biological activities of select stilbene analogs.

Compound NameMethoxy Group ConfigurationObserved Biological Activity
Resveratrol3,5,4'-trihydroxyAntioxidant, anti-inflammatory, cardioprotective. nih.gov
Pterostilbene3,5-dimethoxy-4'-hydroxyHigher bioavailability and metabolic stability than resveratrol. nih.gov More potent against certain cancer cell lines. mdpi.com
(Z)-3,4',5-trimethoxystilbene3,4',5-trimethoxy (cis)Potent pro-apoptotic agent. researchgate.net
(E)-3,4,5,4'-tetramethoxystilbene3,4,5,4'-tetramethoxy (trans)Enhanced anticancer activity compared to resveratrol. mdpi.com

Role of Stereochemistry (E/Z Isomerism) in Bioactivity

The geometric configuration of the double bond in stilbenes, designated as either E (trans) or Z (cis), plays a significant role in their pharmacological activities. nih.govresearchgate.net Generally, the E-isomer is the more common and stable form. mdpi.com However, the relative bioactivity of the two isomers can vary depending on the specific biological target and the substitution pattern of the stilbene.

For some stilbene derivatives, the Z-isomer has demonstrated higher anticancer activity than the corresponding E-isomer. nih.gov For example, (Z)-resveratrol derivatives have shown better anti-cancer effects in certain studies. nih.gov Similarly, in the case of trimethoxystilbene, the cis-isomer (Z-TMS) exhibited higher cytotoxicity and antiproliferative effects against breast cancer cells compared to the trans-isomer (trans-TMS). scielo.br This can be attributed to the different spatial arrangement of the aromatic rings, which affects how the molecule interacts with its biological target.

Conversely, for other activities and compounds, the E-isomer is more potent. For instance, E-stilbene isomers and their hybrid derivatives are often considered to have greater stability and more significant biological activity than their Z-counterparts in some contexts. mdpi.com The E configuration of trans-resveratrol is known to be the active form for some of its effects, while certain methoxylated derivatives have shown activity in the Z configuration. mdpi.com

The table below illustrates the differential activities of E and Z isomers for selected stilbene analogs.

CompoundIsomerBiological Activity
ResveratrolE (trans)Generally considered the more active isomer for many of its biological effects. mdpi.com
Resveratrol DerivativesZ (cis)Have shown higher anticancer activity in some studies. nih.gov
Trimethoxystilbene (TMS)Z (cis)More cytotoxic and antiproliferative against MCF-7 breast cancer cells than the trans-isomer. scielo.br
Stiff-stilbene analogsE (trans)Generally more potent G4-quadruplex DNA binders than their Z counterparts. d-nb.info

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Substitutions on the aromatic rings of stilbenes, beyond methoxy groups, significantly modulate their pharmacological profiles. researchgate.net The type, number, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets. nih.govmasterorganicchemistry.com

For example, the introduction of hydroxyl groups is often essential for antioxidant activity. mdpi.com The presence of a phenolic hydroxyl group is a key structural requirement for the antileukemic activity of some stilbenoids. sciforum.net However, increasing the number of hydroxyl groups can sometimes be detrimental to activity. acs.org

The addition of other functional groups, such as halogens or alkyl groups, can also have a profound impact. For instance, a stilbene derivative with a fluorine atom at the 4'-position of the phenyl ring showed high activity against the MDA-MB468 breast cancer cell line. nih.gov In another study, the presence of a bromo substituent was investigated for its effect on cytotoxicity. mdpi.com

Furthermore, the replacement of the stilbene's carbon-carbon double bond with bio-isosteric linkers like C=N (aza-stilbenes) or N=N (azo-stilbenes) has been explored to create novel analogs with potentially improved properties. nih.gov The introduction of bulky groups can also influence activity, as seen in stilbene retinoid analogs where substitutions on the naphthalene (B1677914) ring system determine receptor selectivity. nih.gov

The following table provides examples of how different aromatic ring substitutions affect the pharmacological profiles of stilbene analogs.

Compound/Analog SeriesRing SubstitutionImpact on Pharmacological Profile
Hydroxylated StilbenesAdditional hydroxyl groupsCan increase antioxidant and cytotoxic activity, but also affects metabolic stability. mdpi.com
Halogenated StilbenesFluorine at 4'-positionHigh activity against MDA-MB468 breast cancer cells. nih.gov
Ferrocenyl-stilbene analogsFerrocenyl moietyThe presence of a ferrocenyl group can significantly increase antitumoral activity. mdpi.com
Aza- and Azo-stilbenesC=N or N=N linkerCreates bio-isosteric analogs of resveratrol with modified biological activities. nih.gov

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or nucleic acid. plos.org This method provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For 2,5-dimethoxystilbene and its analogs, molecular docking studies have been instrumental in elucidating their mechanisms of action at the molecular level. mdpi.comchemrxiv.orgibb.waw.pl

For instance, docking studies have been used to investigate the binding of stilbene derivatives to enzymes like α-glucosidase and cytochrome P450 1B1 (CYP1B1). plos.orgmdpi.com In the case of α-glucosidase inhibitors, molecular docking helps to identify the most favorable binding conformations within the enzyme's active site. plos.org For CYP1B1, docking analysis has been used to predict the binding modes of trans-stilbene (B89595) derivatives and to understand how substitutions on the aromatic rings influence their inhibitory activity. mdpi.com

Molecular docking has also been employed to study the interaction of stilbene analogs with other important biological targets, such as the anti-apoptotic protein Bcl-2 and G-quadruplex DNA structures. d-nb.infoingentaconnect.com These studies help to rationalize the observed biological activities and guide the design of new, more potent and selective analogs. d-nb.info For example, docking of stilbene derivatives into the colchicine (B1669291) binding site of tubulin has helped to explain their cytotoxic effects. ibb.waw.pl

The table below highlights key ligand-target interactions for stilbene analogs as revealed by molecular docking studies.

Ligand (Stilbene Analog)TargetKey Interactions and Findings from Docking
Stilbene urea (B33335) derivativesα-glucosidaseIdentification of binding modes within the catalytic triad (B1167595) (Asp214, Glu276, Asp349). plos.org
Trans-stilbene derivativesCytochrome P450 1B1 (CYP1B1)Prediction of binding orientations and interactions with amino acids and heme in the active site. mdpi.com
Oxyresveratrol (B150227), PterostilbeneBcl-2 anti-apoptotic proteinFavorable docking scores and interactions suggest potential as Bcl-2 inhibitors. ingentaconnect.com
Stiff-stilbene derivativesG-quadruplex DNADocking suggests potential for end-stacking or groove binding interactions. d-nb.infochemrxiv.org
(E)-3,3′,4,4′,5,5′-hexamethoxystilbeneTubulin (colchicine binding site)Interaction with tubulin helps to explain its cytotoxic activity against cancer cells. ibb.waw.pl

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. sciforum.net These models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for a particular biological effect. nih.gov

For stilbene derivatives, QSAR studies have been applied to understand and predict a variety of biological activities, including antileukemic, anti-inflammatory, and tubulin polymerization inhibitory effects. mdpi.comsciforum.netnih.gov A QSAR study on a set of stilbenes for their antileukemic activity revealed that properties such as boiling point, the number of Z(cis)-bonds, and the number of methyl groups were positively correlated with activity, while the number of methoxy groups on the B-ring and the number of hydroxyl groups were negatively correlated. sciforum.net

In another study, 3D-QSAR models were developed for trans-stilbene derivatives as inhibitors of CYP1B1, providing valuable information for the rational design of new inhibitors. mdpi.com QSAR models have also been used to confirm the inhibitory effects of stilbene derivatives on enzymes like COX-2. mdpi.com The development of these models often involves generating molecular descriptors that encode the structural and physicochemical properties of the molecules, followed by the application of statistical methods like multiple linear regression or more advanced machine learning algorithms. sciforum.netnih.gov

The table below summarizes some of the key findings from QSAR studies on stilbene analogs.

Computational Chemistry and Theoretical Modeling of 2,5 Dimethoxystilbene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. google.comcyberleninka.ru These methods, rooted in quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior. google.comcyberleninka.ru

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like 2,5-dimethoxystilbene. wikipedia.orgfrontiersin.org DFT methods are prized for their balance of accuracy and computational efficiency, making them suitable for a wide range of applications, from predicting molecular geometries to elucidating reaction mechanisms. wikipedia.orgfrontiersin.orgmdpi.com The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system determines all its ground-state properties. mdpi.com

In practice, DFT calculations involve the use of functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. frontiersin.org The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com For stilbene (B7821643) derivatives, DFT has been employed to analyze substituent effects on their electronic properties and to study their stability. researchgate.net For instance, calculations can reveal how the methoxy (B1213986) groups in this compound influence the electron density distribution across the molecule, which in turn affects its reactivity and spectroscopic characteristics.

Table 1: Representative Applications of DFT in Stilbene Research.
ApplicationKey FindingsTypical FunctionalsBasis Sets
Electronic Structure AnalysisDetermination of molecular orbital energies, charge distribution, and dipole moments. mdpi.comB3LYP, PBE06-31G*, 6-311++G(d,p)
Reaction Mechanism StudiesCalculation of transition state energies and reaction pathways. frontiersin.orgM06-2X, B3LYPdef2-TZVP, 6-311+G(d,p)
Spectroscopic Property PredictionCalculation of vibrational frequencies (IR/Raman) and NMR chemical shifts. researchgate.netB3LYP, CAM-B3LYPcc-pVTZ, 6-311G(d)

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

To investigate the excited-state properties and spectroscopic behavior of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netacs.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies, which correspond to the absorption of light in UV-visible spectroscopy. researchgate.netfu-berlin.de

Studies on methoxylated stilbenes have demonstrated that TD-DFT, often using the B3LYP hybrid functional, can accurately reproduce experimental UV-vis absorption spectra. researchgate.net This includes predicting the wavelength of maximum absorption (λmax) and understanding how different substitution patterns affect the electronic transitions. researchgate.net For example, TD-DFT calculations can elucidate the nature of the strongly absorbing first excited singlet state, which typically involves a HOMO to LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. researchgate.net Such predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of these compounds. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations are particularly useful for conformational analysis and studying intermolecular interactions. nih.govchemrxiv.org

For a flexible molecule like this compound, MD simulations can map out the potential energy surface and identify the most stable conformations. nih.gov These simulations track the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule folds and flexes. mdpi.com By analyzing this trajectory, researchers can understand the relative energies of different conformers and the barriers to their interconversion. nih.gov Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, by modeling the non-covalent forces that govern these interactions. mdpi.comchemrxiv.org

Table 2: Key Aspects of Molecular Dynamics Simulations for Stilbenoids.
AspectInformation GainedCommon Force FieldsSimulation Software
Conformational AnalysisIdentification of stable conformers, rotational barriers, and flexibility. nih.govbiorxiv.orgAMBER, GROMOSGROMACS, AMBER
Intermolecular InteractionsAnalysis of hydrogen bonding, van der Waals forces, and electrostatic interactions with surrounding molecules. mdpi.comCHARMM, OPLSNAMD, Desmond
Solvent EffectsUnderstanding how different solvents influence molecular conformation and dynamics. chemrxiv.orgAMBER, GROMOSGROMACS, AMBER

In Silico Screening and Virtual Ligand Design

The potential biological activity of this compound can be explored through in silico screening and virtual ligand design. nih.govslideshare.net These computational techniques are integral to modern drug discovery, allowing for the rapid assessment of large compound libraries against biological targets. nih.govmdpi.com

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based. nih.govslideshare.net In ligand-based methods, the known properties of active molecules are used to build a model (a pharmacophore) that can identify other compounds with similar features. mdpi.com Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein. slideshare.net Docking simulations, a key component of this approach, predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov For this compound, these methods could be used to predict its potential to interact with various enzymes or receptors, guiding further experimental investigation. muni.cz For example, docking studies have been used to analyze the interaction of stilbenoids with enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). muni.cz

Modeling of Photochemical Reactions and Degradation Pathways

Computational modeling is a powerful tool for investigating the photochemical reactions and degradation pathways of molecules like this compound. nii.ac.jp Understanding these processes is crucial, especially in contexts like the yellowing of paper, where stilbene derivatives formed from lignin (B12514952) can be key chromophores. researchgate.netresearchgate.net

Theoretical models can elucidate the mechanisms of photochemical transformations, such as Z-E (cis-trans) isomerization, which is a characteristic reaction of stilbenes. researchgate.net Calculations can map out the potential energy surfaces of the ground and excited states, identifying the pathways and energy barriers for these reactions. researchgate.net For instance, it has been proposed based on calculations that the primary photochemical reaction for some stilbenes is Z-E isomerization, followed by a thermal syn-anti isomerization. researchgate.net

Furthermore, modeling can help to predict and identify the products of photodegradation. The photooxidation of stilbene derivatives can lead to the formation of various products, including quinones, which are often colored and contribute to yellowing. researchgate.netresearchgate.net Computational studies can predict the absorption spectra of these degradation products, helping to rationalize color changes observed experimentally. researchgate.net For example, the formation of o-quinones from methoxylated stilbenes can be correlated with the appearance of new absorption bands in the visible region of the spectrum. researchgate.net The reaction of stilbenes with reactive oxygen species, such as singlet oxygen, can also be modeled to understand degradation mechanisms leading to bond cleavage and the formation of aldehydes. researchgate.net

Advanced Analytical Methodologies for 2,5 Dimethoxystilbene Research

Spectroscopic Characterization Techniques

The structural elucidation and characterization of 2,5-dimethoxystilbene, a significant stilbenoid compound, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's electronic properties, functional groups, and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectrometry for Functional Group Identification

Fourier Transform Infrared (FTIR) spectrometry is instrumental in identifying the functional groups present in the this compound molecule. The FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds. Key absorptions for this compound include C-H stretching vibrations from the aromatic rings and the vinyl group, C=C stretching from the aromatic rings and the central double bond, and characteristic C-O stretching vibrations associated with the methoxy (B1213986) groups. The absence of a hydroxyl group absorption in the IR spectrum can confirm the identity of the dimethoxystilbene. dss.go.th For example, in the analysis of a related compound, E-2,4'-dihydroxy-3,5-dimethoxystilbene, the IR spectrum showed characteristic bands at 3250 cm⁻¹ (O-H), and various C-H and C-O stretching frequencies. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, 500-MHz NMR)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the definitive structural elucidation of this compound. High-field NMR, such as 500-MHz NMR, provides superior resolution and sensitivity, enabling precise determination of proton (¹H) and carbon (¹³C) chemical shifts and coupling constants.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. For a trans-stilbene (B89595) derivative, the coupling constant of the vinylic protons is a key diagnostic feature. The aromatic protons exhibit complex splitting patterns that can be resolved and assigned using high-field instruments.

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule, including the quaternary carbons of the aromatic rings. The chemical shifts of the methoxy carbons are also readily identified.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, and for unambiguously assigning all the signals in the complex spectra of substituted stilbenes. These advanced techniques have been applied to characterize various dimethoxystilbene isomers and related compounds. rsc.orgmdpi.com For instance, the structure of trans-3,5-dimethoxystilbene was confirmed by comparing its ¹H NMR data with previously reported values. dss.go.th

Table 1: Representative ¹H and ¹³C NMR Data for a Dimethoxystilbene Analog (trans-3,4-Dimethoxystilbene)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-2108.8 (CH)108.8
C-3-149.1 (C)
C-4-148.9 (C)
C-5111.2 (CH)111.2
C-6119.9 (CH)119.9
C-7127.2 (CH)127.2
C-8126.8 (CH)126.8
C-1'-137.5 (C)
C-2', C-6'126.2 (CH)126.2
C-3', C-5'128.6 (CH)128.6
C-4'128.4 (CH)128.4
3-OCH₃55.9 (CH₃)55.9
4-OCH₃55.8 (CH₃)55.8
Data obtained from a study on trans-3,4-dimethoxystilbene in CDCl₃ at 125 MHz. mdpi.com

Advanced Chromatographic and Mass Spectrometric Techniques

The separation, identification, and quantification of this compound, especially within complex biological or synthetic mixtures, necessitate the use of advanced chromatographic and mass spectrometric methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of stilbene (B7821643) derivatives. A simple and validated HPLC method has been developed for the determination of related compounds like 2,3-DMS and 3,4-DMS in rat plasma. nih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column, using a gradient elution of acetonitrile (B52724) and water. mdpi.comnih.gov Method validation ensures the reliability of the analytical data by assessing parameters like linearity, accuracy, precision, and the limit of quantification. For example, a developed HPLC method demonstrated a lower limit of quantification of 10 ng/mL for dimethoxystilbene analogs in rat plasma. mdpi.comnih.gov

Table 2: Example of HPLC Method Parameters for Dimethoxystilbene Analysis

ParameterCondition
ColumnAgilent ZORBAX Eclipse Plus C₁₈ (250 × 4.6 mm i.d., 5 µm)
Guard ColumnAgilent Zorbax Eclipse Plus C₁₈ (12.5 × 4.6 mm i.d., 5 µm)
Mobile PhaseAcetonitrile and Milli-Q water
Flow Rate1.5 mL/min
Column Temperature50 °C
DetectionUV
Parameters based on a method for quantifying resveratrol (B1683913) analogs. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for the analysis of this compound in complex matrices where co-eluting compounds can interfere with traditional HPLC-UV detection. The use of LC-MS/MS has been reported for the quantitative analysis of probe substrate metabolites in quenched reaction supernatants. unirioja.es In LC-MS/MS, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity. The technique has been used for the analysis of various stilbenes and their metabolites. unirioja.es For instance, LC-HRMS was used to deduce the molecular formula of a related stilbene. unirioja.es

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of volatile compounds like dimethoxystilbenes. In a typical application, the compound is separated in a gas chromatograph before being detected by a mass spectrometer. The separation is commonly achieved using a capillary column, such as an HP-1, SE-54, or DB-5. dss.go.th The process involves a programmed temperature ramp; for instance, the column temperature may be held at 50°C initially, then increased at a rate of 5°C per minute to 300°C. dss.go.th High-purity helium is often used as the carrier gas. dss.go.th

The mass spectrometer then fragments the eluted compound and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. For (E)-3,5-Dimethoxystilbene, a related isomer, the predicted mass spectrum shows a top peak at a mass-to-charge ratio (m/z) of 240, corresponding to the molecular ion. hmdb.ca This analytical method is crucial for identifying and quantifying this compound in various matrices, including natural product extracts.

ParameterTypical Value/ConditionSource
Technique Gas Chromatography-Mass Spectrometry (GC-MS) dss.go.th
Column Type HP-1, SE-54, or DB-5 capillary column dss.go.th
Temperature Program Initial 50°C, ramp 5°C/min to 300°C dss.go.th
Carrier Gas High-purity helium dss.go.th
Detection Mass Spectrometry dss.go.thhmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and elemental composition of this compound with high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For example, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) has been used to analyze stilbene derivatives. tandfonline.com Other studies have utilized electron impact mass spectrometers at resolutions of 10,000 to obtain high-resolution mass spectra for dimethoxystilbenes. dss.go.th The exact monoisotopic mass of this compound (C₁₆H₁₆O₂) is 240.11504 Da, a value that can be precisely confirmed using HRMS, thereby validating its molecular formula. uni.lu

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂ uni.lu
Monoisotopic Mass 240.11504 Da uni.lu
Instrumentation High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Electron Impact Mass Spectrometer dss.go.thtandfonline.com

In Vitro Assay Development for Biological Activity Screening

Cell-Based Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic potential of compounds like this compound. usm.my This assay measures the metabolic activity of cells, which, in living cells, involves mitochondrial dehydrogenases converting the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. nih.govwikipedia.org The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. wikipedia.org

This method has been widely used to screen stilbene derivatives for their anticancer properties against various cell lines. For instance, stilbenes have been evaluated for cytotoxicity against hepatocellular carcinoma (HepG2), human lung cancer (A549), and other cancer cell lines using the MTT assay. tandfonline.comusm.myresearchgate.net The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC₅₀ values for this compound are not detailed in the provided results, its analogs have been extensively studied, indicating this is a primary screening method for this class of compounds. tandfonline.comresearchgate.net

Microbial Sensitivity Testing and Intracellular Killing Assays

Microbial sensitivity testing is performed to determine the effectiveness of a compound against various pathogens. dlslab.com The Minimum Inhibitory Concentration (MIC) is a key metric derived from these tests, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism. dlslab.com Analogs of dimethoxystilbene have demonstrated inhibitory activity against several human pathogens. For example, certain analogs of 3,5-dimethoxystilbene (B192122) showed moderate activity against Cryptococcus neoformans, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium intracellulare. nih.gov

Furthermore, intracellular killing assays are used to evaluate a compound's ability to eliminate pathogens that reside within host cells, such as macrophages. researchgate.netnih.gov A lead compound derived from a stilbene scaffold, SK-03-92, was shown to kill Mycobacterium tuberculosis within murine macrophage cells. nih.gov The activity of 3,5-dimethoxystilbene has also been tested against the parasite Leishmania braziliensis in an intracellular amastigote model using human U-937 cells. frontiersin.org

PathogenAssay TypeCompound TestedFindingSource
Mycobacterium tuberculosisIntracellular Killing AssaySK-03-92 (Stilbene analog)Killed M. tuberculosis within macrophages nih.gov
Leishmania braziliensisIntracellular Amastigote Assay3,5-DimethoxystilbeneLC₅₀ of 4.2 µg/ml frontiersin.org
Trypanosoma cruziActivity Assay3,5-DimethoxystilbeneEC₅₀ of 27.7 µg/ml frontiersin.org
Cryptococcus neoformansMicrobial Sensitivity Test3,5-Dimethoxystilbene analogsModerate inhibitory activity nih.gov
Staphylococcus aureusMicrobial Sensitivity Test3,5-Dimethoxystilbene analogsModerate inhibitory activity nih.gov

Enzyme Activity Assays

Enzyme activity assays are performed to measure the effect of a compound on a specific enzyme. These assays are crucial for identifying enzyme inhibitors or activators, which can elucidate a compound's mechanism of action. The assays often use colorimetric or fluorometric methods, where the enzyme-catalyzed conversion of a substrate to a product results in a measurable signal. colostate.edu For example, a synthetic substrate linked to a fluorescent dye like 4-methylumbelliferone (B1674119) (MUB) can be used; enzyme activity releases the dye, causing an increase in fluorescence. colostate.edu While the specific inhibitory effects of this compound on particular enzymes are not detailed in the available research, studies on related isomers, such as 2,4'-dimethoxystilbene, have been conducted to assess their impact on enzyme activity. u-szeged.hu

Flow Cytometry for Cellular Processes

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is applied in this compound research to investigate cellular processes such as apoptosis and changes in membrane potential. For instance, flow cytometry was used to evaluate the leishmanicidal activity of 3,5-dimethoxystilbene on intracellular parasites within human cells. frontiersin.org In other studies involving stilbene derivatives, flow cytometry, often using Annexin V-FITC and propidium (B1200493) iodide staining, has been employed to quantify apoptosis and necrosis in cancer cell lines following treatment. ibb.waw.pl This method allows researchers to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed insights into the compound's mechanism of cell death induction. ibb.waw.pl Additionally, flow cytometry can measure changes in mitochondrial membrane potential, which is a key indicator of cellular health and apoptosis. ebi.ac.uk

Studies on Compound Stability and Degradation Pathways

The stability of this compound under various conditions is a critical area of research, providing insight into its environmental fate, potential reactivity, and metabolic profile. Advanced analytical techniques have been employed to elucidate its degradation pathways when exposed to light, oxidative species, and biological systems.

The photochemical behavior of this compound has been investigated to understand its transformation upon exposure to light. Research shows that the compound undergoes a significant transformation under oxidative photochemical conditions.

One of the primary photodegradation pathways identified for this compound is an eliminative photocyclization reaction. When irradiated with a medium-pressure mercury lamp in a solvent such as hexane (B92381) and in the presence of an oxidant like iodine, this compound cyclizes to form 1,4-dimethoxyphenanthrene. dtic.mil This intramolecular cyclization is a characteristic reaction for stilbenes and results in the formation of a more complex, rigid phenanthrene (B1679779) ring system. dtic.mil Studies have reported this conversion occurs in a high yield, reaching up to 71%. dtic.mil

While research on other methoxy-substituted stilbenes has shown pathways like trans-cis isomerization and photoaddition of solvents, the dominant reported reaction for the 2,5-isomer under oxidative conditions is photocyclization. dtic.mil

Table 1: Identified Photoproduct of this compound

PrecursorReaction ConditionIdentified PhotoproductReference
This compoundUV irradiation in the presence of an oxidant (iodine)1,4-Dimethoxyphenanthrene dtic.mil

The oxidative decomposition of this compound, particularly its reaction with singlet oxygen (¹O₂), is a key aspect of its degradation profile. Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can react with electron-rich molecules like stilbenes.

Studies on dimethoxystilbenes indicate that the primary reaction with singlet oxygen involves a [2+2] or [4+2] cycloaddition across the double bond, leading to the formation of unstable intermediates. For mono- and dimethoxystilbenes, monoendoperoxides have been identified as the primary products of photooxygenation. These intermediates can subsequently decompose through various pathways. The reaction is believed to proceed through a polar intermediate, such as a perepoxide or a zwitterion.

Further decomposition of these intermediates can lead to cleavage of the carbon-carbon double bond, resulting in the formation of aldehyde derivatives. In the case of this compound, this would likely yield benzaldehyde (B42025) and 2,5-dimethoxybenzaldehyde. Other potential products from the reaction of substituted stilbenes with singlet oxygen include the corresponding epoxides and cis-isomers.

Table 2: Potential Products of this compound Reaction with Singlet Oxygen

ReactantReaction TypePostulated IntermediatePotential Decomposition ProductsReference
This compoundPhotooxygenation (Singlet Oxygen)MonoendoperoxideBenzaldehyde
2,5-Dimethoxybenzaldehyde
This compound oxide (epoxide)
cis-2,5-Dimethoxystilbene

The metabolic stability of a compound is a critical parameter, often assessed early in research to predict its persistence in a biological system. These studies are typically conducted using in vitro models such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Despite the importance of this data, a review of the scientific literature did not yield specific studies on the in vitro metabolic stability of this compound in human or animal liver microsomal systems. While metabolic data exists for other isomers, such as trans-2,3-dimethoxystilbene and trans-3,4-dimethoxystilbene which show rapid metabolism in rat liver microsomes, no equivalent data was found for the 2,5-dimethoxy isomer. Therefore, the half-life, intrinsic clearance, and specific CYP enzymes involved in the metabolism of this compound remain to be determined.

Table 3: In Vitro Metabolic Stability Data for this compound

SystemParameterValueReference
Liver Microsomes (Human, Rat, etc.)Half-life (t½)Data not available in reviewed literatureN/A
Liver Microsomes (Human, Rat, etc.)Intrinsic Clearance (CLint)Data not available in reviewed literatureN/A
Liver Microsomes (Human, Rat, etc.)Metabolizing Enzymes (e.g., CYP isoforms)Data not available in reviewed literatureN/A

Future Directions and Emerging Research Avenues for 2,5 Dimethoxystilbene

Elucidation of Novel Molecular Targets and Mechanisms of Action

While research into the specific molecular targets of 2,5-dimethoxystilbene is still in its early stages, studies on structurally related stilbenoids offer a roadmap for future investigations. A primary avenue of research is the exploration of its impact on inflammatory signaling pathways. Analogs of resveratrol (B1683913) have been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a crucial transcription factor that governs the expression of genes involved in inflammation and cell survival. google.comacs.org The mechanism often involves suppressing the TNFα-induced activation of NF-κB. google.com Furthermore, the inhibition of cyclooxygenase-2 (COX-2) expression is another potential mechanism contributing to anti-inflammatory effects. google.comacs.org

Future studies could focus on identifying whether this compound directly interacts with components of the NF-κB signaling cascade, such as IKK kinases, or if its effects are mediated upstream. For instance, a different isomer, trans-2,4-dimethoxystilbene, was identified as a hypoglycemic agent that functions by activating the hepatic AMPKα-PPARγ pathway, suggesting that metabolic regulation is a promising area to explore for this compound as well. researchgate.net Moreover, the anticancer potential of stilbenes is often linked to their ability to interfere with key cellular processes. Research into related compounds has shown that they can act as inhibitors of DNA topoisomerase IB, an enzyme critical for DNA replication and transcription in cancer cells. nih.gov Investigating this compound's activity against topoisomerases and other cancer-related targets, such as the metastasis-associated protein 1 (MTA1) which is inhibited by pterostilbene (B91288), could reveal novel antitumor mechanisms. researchgate.net

Potential Molecular Target ClassSpecific Example(s)Observed Effect with Analogs
Transcription Factors Nuclear Factor-kappaB (NF-κB), Activator protein-1 (AP-1)Inhibition of activation, suppression of inflammatory gene expression google.com
Enzymes Cyclooxygenase-2 (COX-2), DNA Topoisomerase IBInhibition of expression and activity google.comnih.gov
Metabolic Regulators AMPKα-PPARγ pathwayActivation leading to hypoglycemic effects researchgate.net
Cancer-Related Proteins Metastasis-associated protein 1 (MTA1)Downregulation, inhibition of tumor progression researchgate.net

Rational Design of Bioactive this compound Analogs with Enhanced Potency and Selectivity

The rational design of new chemical entities based on the this compound scaffold is a critical step toward translating its biological activity into therapeutic applications. This process involves systematically modifying the core structure to improve properties like potency, selectivity, and pharmacokinetic profiles. The position of methoxy (B1213986) groups on the stilbene (B7821643) ring is known to significantly influence biological activity. mdpi.com By creating a library of analogs where the number and position of these groups are varied, researchers can establish clear structure-activity relationships (SAR).

One successful strategy involves the hybridization of the stilbene scaffold with other pharmacologically active moieties. For example, the design of thiazole-based stilbene analogs has led to the discovery of potent DNA topoisomerase IB inhibitors with significant cytotoxicity against human breast and colon cancer cell lines. nih.gov Another approach is the selective modification of hydroxyl groups present in related natural products like oxyresveratrol (B150227). Partial etherification or halogenation has yielded analogs with enhanced anti-herpetic, DNA protective, and anti-α-glucosidase activities, providing new lead compounds for neuroprotective and anti-diabetic research. semanticscholar.org These methodologies can be applied to a this compound template, potentially introducing new functional groups to optimize interactions with specific biological targets and enhance selectivity.

Development of Next-Generation Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein in complex biological systems like cells and organisms. promega.com Developing this compound into a chemical probe represents a sophisticated future direction. To qualify as a high-quality probe, a compound must exhibit high potency (typically with an affinity below 100 nM for its target), excellent selectivity (over 30-fold against related proteins), and demonstrate on-target effects in cellular assays at low micromolar concentrations. promega.comnih.gov

Given that this compound and its analogs interact with targets like NF-κB and potentially topoisomerases, it serves as a foundational structure for probe development. google.comnih.gov The process would involve iterative chemical synthesis to optimize its affinity and selectivity for a single, defined target. For instance, if a specific kinase in the NF-κB pathway is identified as a primary target, analogs could be designed to bind covalently or with very high affinity to its active site. These probes could then be tagged with fluorescent dyes or affinity labels, creating powerful tools to visualize the target protein within cells, track its activity in real-time, and validate its role in disease processes. While not a drug itself, such a probe would be invaluable for biomedical research and the initial stages of drug discovery. olemiss.edu

Exploration of Structure-Function Relationships in Novel Biological Contexts

Understanding the structure-function relationships (SFR) of this compound is key to unlocking its full therapeutic potential. This involves correlating specific structural features with biological outcomes. The methoxy groups at the 2 and 5 positions define its lipophilicity and electronic properties, which in turn dictate its interactions with biological macromolecules.

Future research will likely explore how modifications to this core structure affect its activity in novel contexts. For example, studies on a broad range of stilbenoids as inhibitors of the efflux transporter ABCC2 (also known as MRP2) have shown that aromaticity and lipophilicity are crucial for inhibitory activity, and the addition of halogens can enhance this effect. researchgate.net Applying this knowledge, researchers could synthesize halogenated derivatives of this compound to probe its potential as a modulator of multidrug resistance in cancer. Similarly, the anti-parasitic activity of 3,5-dimethoxystilbene (B192122) against Leishmania braziliensis highlights the potential of dimethoxylated stilbenes in infectious diseases. frontiersin.orgfrontiersin.org Systematic exploration of different substitution patterns on the 2,5-dimethoxy backbone could lead to the discovery of analogs with potent and selective activity against other pathogens. Comparing the activity of (E)- and (Z)-isomers is also a crucial area, as the geometry of the central double bond often has a profound impact on how the molecule fits into a target's binding site. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Drug Discovery

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules like this compound. Molecular docking is a key technique used to predict how a ligand binds to the three-dimensional structure of a protein target. This approach has been successfully used to model the interaction of stilbene analogs with targets such as DNA topoisomerase I, tubulin, and the human epidermal growth factor receptor 2 (HER2). nih.govibb.waw.plnih.gov By docking this compound and its virtual analogs into the binding sites of known and putative targets, researchers can prioritize the synthesis of compounds most likely to be active.

Beyond simple docking, more advanced methods like molecular dynamics (MD) simulations can provide deeper insights. MD simulations model the movement of atoms in a protein-ligand complex over time, offering a dynamic view of the binding process and helping to calculate binding free energies with greater accuracy. nih.gov This technique was used to understand the differential anti-androgenic activity of resveratrol and its analogs. nih.gov Furthermore, virtual screening of large compound libraries against a specific target, as was done to identify PPARγ as the target for a dimethoxystilbene isomer, can rapidly identify novel hits. researchgate.net These computational approaches, when used in a feedback loop with chemical synthesis and biological testing, can significantly streamline the drug discovery process for this compound derivatives.

Computational MethodApplication in Stilbene ResearchPotential Future Use for this compound
Molecular Docking Predicted binding mode of analogs with Topoisomerase I, Tubulin, and HER2. nih.govibb.waw.plnih.govPredict binding affinity and orientation to novel targets like kinases and parasitic enzymes.
Virtual Screening Identified PPARγ as a hypoglycemic target for an analog. researchgate.netScreen large databases to identify new potential protein targets for this compound.
Molecular Dynamics (MD) Elucidated the dynamic interactions of analogs with the androgen receptor. nih.govAnalyze the stability of binding to predicted targets and refine understanding of interaction forces.

Sustainable Production and Isolation Methods for this compound from Natural Sources and through Chemical Synthesis

The future viability of this compound as a research tool or therapeutic agent depends on the development of sustainable and efficient production methods.

Natural Sources and Biotechnology: While many stilbenoids are plant-derived, their concentration is often very low, making extraction from natural sources inefficient and unsustainable. nih.gov Related compounds like 3,5-dimethoxystilbene have been found in the heartwood of pine species (Pinus sylvestris) and isolated from other plants like Clathrotropis brunnea. frontiersin.orgnih.govbiorxiv.org A promising sustainable alternative is plant cell culture. The production of pinosylvin (B93900) stilbenes, including dimethoxystilbenes, has been demonstrated in cell suspension cultures of Pinus koraiensis, particularly after treatment with fungal elicitors. mdpi.com Future research could optimize these biotechnological platforms for the specific overproduction of this compound. Moreover, metabolic engineering in microbial hosts like Escherichia coli or Saccharomyces cerevisiae, which has been successfully used to produce resveratrol, offers a powerful and scalable production strategy. mdpi.com

Chemical Synthesis: For chemical synthesis, the focus is shifting towards "green chemistry" principles to minimize environmental impact. ijsetpub.com This involves using safer solvents (e.g., water), reducing the number of synthetic steps to improve atom economy, and utilizing catalytic rather than stoichiometric reagents. gifsa.ac.inpaperpublications.org Synthesis routes for stilbenes often employ classic reactions like the Wittig or Horner-Wadsworth-Emmons reactions, or palladium-catalyzed cross-couplings like the Heck reaction. google.com Future work will aim to make these processes greener by, for example, developing recyclable catalysts, using microwave or ultrasound irradiation to reduce reaction times and energy consumption, and sourcing starting materials from renewable feedstocks. gifsa.ac.innumberanalytics.com The development of efficient, scalable, and environmentally benign synthetic routes is essential for making this compound and its promising analogs readily accessible for advanced research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.